(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a phenoxy group attached to an oxane ring, which is further substituted with hydroxymethyl and ethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.
Substitution with Hydroxymethyl and Ethyl Groups: These groups can be added through various substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert certain functional groups to alcohols or alkanes.
Substitution: Various substitution reactions can occur, especially at the phenoxy and oxane ring positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biochemical Studies: It may be used in studies to understand its interaction with biological molecules and pathways.
Medicine
Drug Development: The compound could serve as a lead compound for developing new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism by which “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S,5S,6R)-2-(phenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-(3-methylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
The presence of the ethyl group in “(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol” may confer unique properties such as increased hydrophobicity or altered reactivity compared to its analogs.
Properties
Molecular Formula |
C14H20O6 |
---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(3-ethylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C14H20O6/c1-2-8-4-3-5-9(6-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h3-6,10-18H,2,7H2,1H3/t10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
ORTPIKXHHPMDKT-RKQHYHRCSA-N |
Isomeric SMILES |
CCC1=CC(=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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